N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

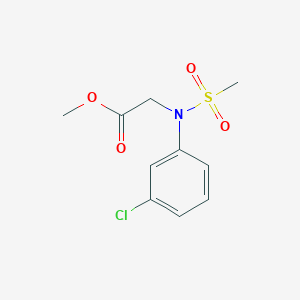

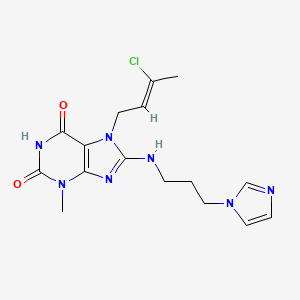

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The trifluoromethyl group (CF3) and the furan ring (a five-membered ring with oxygen) are both common functional groups in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the trifluoromethyl group, and the amide group. These functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The amide group might undergo reactions such as hydrolysis, especially under acidic or basic conditions. The furan ring is an aromatic system and could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents. The trifluoromethyl group could influence the compound’s lipophilicity, which is an important property in drug design .科学研究应用

Synthesis and Antimicrobial Activities

The synthesis of functionalized furan-2-carboxamides and their antibacterial activities against drug-resistant bacteria have been investigated. N-(4-bromophenyl)furan-2-carboxamide analogues were synthesized and exhibited significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Docking studies and molecular dynamics simulations validated the active site and molecular interaction stability of these compounds (Siddiqa et al., 2022).

Biobased Polyesters

Enzymatic polymerization of biobased furan polyesters was explored using 2,5-bis(hydroxymethyl)furan as a building block. These novel biobased furan polyesters, synthesized with various diacid ethyl esters, present a sustainable alternative to petroleum-based polyesters, showing potential applications in the polymer industry for the development of environmentally friendly materials (Jiang et al., 2014).

Selective Oxidation for Polymer Industry

The selective oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid using a spinel mixed metal oxide catalyst was studied for its potential application in the polymer industry. Furan-2,5-dicarboxylic acid is a key platform chemical for manufacturing polyesters, polyamides, and polyurethanes, highlighting the importance of efficient and scalable synthesis methods (Jain et al., 2015).

Antimicrobial and Antioxidant Activities

The synthesis, antimicrobial, antiurease, and antioxidant activities of new 1,2,4-Triazole Schiff base and amine derivatives were investigated. Compounds derived from furan-2-carboxamide showed effective antiurease and antioxidant activities, indicating potential applications in the development of new antimicrobial and antioxidant agents (Sokmen et al., 2014).

Enzymatic Synthesis of Furanic-Aliphatic Polyamides

Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides were enzymatically polymerized, providing sustainable alternatives to polyphthalamides. These materials could be used in high-performance applications with commercial interest, further emphasizing the role of biobased chemicals in replacing petroleum-derived polymers (Jiang et al., 2015).

安全和危害

未来方向

属性

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO3/c15-14(16,17)10-5-3-9(4-6-10)11(19)8-18-13(20)12-2-1-7-21-12/h1-7,11,19H,8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHIHMORSJLFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2853602.png)

![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate](/img/structure/B2853603.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2853604.png)

![1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2853605.png)

![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2853608.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2853615.png)

![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2853624.png)